molecular formula C12H18Cl2N4 B8214941 2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE

2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE

Cat. No.: B8214941
M. Wt: 289.20 g/mol
InChI Key: GALAEJOEVOJLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine dihydrochloride (CAS 2680615-93-2) is a chemical compound supplied for early discovery research. With a molecular formula of C12H18Cl2N4 and a molecular weight of 289.20, this molecule features an imidazo[4,5-b]pyridine scaffold substituted with a methyl group and a piperidine ring . The imidazopyridine core is a significant heterocyclic system in medicinal chemistry, known for its diverse pharmacological properties and its presence in compounds active on various biological targets . As a building block, this compound is valuable for exploring new chemical spaces in drug discovery programs, particularly in the synthesis of novel molecules with potential neurological, gastrointestinal, or anti-infective activities. Researchers can utilize this dihydrochloride salt in the design of targeted libraries for high-throughput screening. The compound is provided as a solid and should be stored in an inert atmosphere at room temperature . Handling precautions should be taken as it may cause skin and eye irritation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-3-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-9-15-11-3-2-6-14-12(11)16(9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALAEJOEVOJLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCNCC3)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route

The method from CN106432232A outlines a four-step approach:

  • N-Boc Protection of 4-Piperidone :

    • Reactants : 4-Piperidone hydrochloride, di-tert-butyl dicarbonate, sodium bicarbonate.

    • Conditions : Aqueous acetone, room temperature, 24 hours.

    • Yield : 93% of N-tert-butoxycarbonyl-4-piperidone.

  • Reductive Amination :

    • Reactants : N-Boc-4-piperidone, ammonia ethanol solution, sodium borohydride.

    • Conditions : Titanium tetraisopropylate catalyst, room temperature.

    • Yield : 82% of 4-amino-1-Boc-piperidine.

  • Acid-Catalyzed Cyclization :

    • Reactants : 4-Amino-1-Boc-piperidine, 2-chloro-3-pyridylcarboxylic acid.

    • Conditions : Dimethyl sulfoxide (DMSO), 100°C, sodium carbonate.

    • Yield : 73% of 2-(4-amino-piperidyl)-nicotinic acid.

  • Curtius Rearrangement and Salt Formation :

    • Reactants : 2-(4-Amino-piperidyl)-nicotinic acid, nitrine diphenyl phosphoester, triethylamine.

    • Conditions : Toluene, reflux (5 hours), followed by HCl treatment.

    • Yield : 79% of target compound as dihydrochloride salt.

Key Data Table

StepReaction TypeKey Reagents/ConditionsYield (%)
1N-Boc Protection(Boc)₂O, NaHCO₃, acetone/H₂O93
2Reductive AminationNH₃/EtOH, NaBH₄, Ti(OiPr)₄82
3Cyclization2-Cl-3-pyridylcarboxylic acid73
4Curtius RearrangementPh₃P=NN=Ph, Et₃N, HCl79

Alternative CDI-Mediated Coupling Approach

Methodology from Ambeed (CAS 132976-78-4)

A related strategy for imidazopyridine derivatives involves carbonyldiimidazole (CDI)-mediated coupling:

  • Reactants : 5-Amino-6-chloro-chroman-8-carboxylic acid, tert-butyl 4-aminomethylpiperidine.

  • Conditions : CDI in dichloromethane (DCM), room temperature.

  • Post-Treatment : Acid hydrolysis (2 M HCl) to form hydrochloride salt.

  • Yield : 47–69% for analogous compounds.

Advantages

  • Avoids high-temperature steps.

  • Compatible with acid-sensitive intermediates.

Metal-Free Cyclization Strategies

Imidazo[4,5-b]Pyridine Core Formation

Source highlights metal-free methods for imidazo[1,2-a]pyridines, adaptable to the target compound:

  • Reactants : 2-Aminopyridine derivatives, aldehydes, or ketones.

  • Catalysts : Perchloric acid, p-toluenesulfonic acid (pTSA).

  • Conditions : Solvent-free or aqueous media, 80–100°C.

  • Yield : 60–85% for analogous structures.

Final Salt Formation

Conversion to the dihydrochloride salt is achieved via:

  • Reactants : Free base compound, hydrochloric acid (HCl).

  • Conditions : Stirring in ethanol or water, followed by crystallization.

  • Purity : >95% (HPLC) per vendor specifications.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Curtius RearrangementHigh yields (79%), scalableRequires hazardous reagents
CDI CouplingMild conditions, avoids metalsModerate yields (47–69%)
Metal-Free CyclizationEco-friendly, cost-effectiveLimited substrate scope

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of imidazopyridines, including 2-methyl-3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine dihydrochloride, exhibit promising anticancer properties. A study showcased the synthesis of various imidazo[4,5-b]pyridine derivatives and their evaluation against cancer cell lines. The results demonstrated significant antiproliferative activity, suggesting potential as novel anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In a study focusing on the synthesis and biological evaluation of related compounds, it was found that certain derivatives exhibited moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or function .

Case Study 1: Anticancer Evaluation

A notable case study involved the synthesis of a series of imidazo[4,5-b]pyridine derivatives, including the target compound. These derivatives were tested against multiple cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that certain modifications to the piperidine moiety enhanced cytotoxicity, highlighting structure-activity relationships essential for drug development .

Case Study 2: Antimicrobial Screening

In another investigation, a library of synthesized imidazo compounds was screened for antimicrobial activity using the disc diffusion method. The findings revealed that several derivatives showed significant inhibition zones against E. coli and Candida albicans, suggesting their potential use in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 2-METHYL-3-(PIPERIDIN-4-YL)-3H-IMIDAZO[4,5-B]PYRIDINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features :

  • Imidazo[4,5-b]pyridine core : A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7, contributing to its planar aromatic structure and ability to interact with kinase ATP-binding pockets .
  • Piperidin-4-yl substituent (position 3) : A saturated six-membered ring with a nitrogen atom, offering conformational flexibility and hydrogen-bonding capabilities. The protonated form in the dihydrochloride salt may strengthen ionic interactions with biological targets .
  • Molecular formula : C₁₃H₁₉ClN₄ (free base), with a molecular weight of 266.78 g/mol for the hydrochloride salt .

Comparison with Similar Compounds

The following table compares 2-methyl-3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine dihydrochloride with structurally related imidazo[4,5-b]pyridine derivatives, focusing on substituents, molecular properties, and functional roles:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
This compound 2-methyl, 3-piperidin-4-yl 266.78 High solubility (dihydrochloride salt); kinase inhibition potential
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(triazolylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27d) 6-chloro, 2-(1,3-dimethylpyrazole), 7-piperazine-triazole ~520 (estimated) Enhanced kinase selectivity due to bulky triazole-piperazine side chain
3-((4-(6-Chloro-2-(1-methylpyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21h) 6-chloro, 2-(1-methylpyrazole), 7-piperazine-methylisoxazole ~480 (estimated) Improved metabolic stability via methylisoxazole substitution
6-Bromo-2-(4-chlorophenyl)-3-((1-octyltriazol-4-yl)methyl)-3H-imidazo[4,5-b]pyridine 6-bromo, 2-(4-chlorophenyl), 3-(octyltriazole-methyl) 540.90 Strong intermolecular hydrogen bonding; crystallographic stability
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Triazolopyridine core with phenylpiperazine-propyl chain 349.43 Dual-target activity (kinase and receptor modulation)

Structural and Functional Insights:

Core Modifications :

  • Chloro or bromo substituents at position 6 (e.g., compounds 27d, 21h, and ) increase electrophilicity, enhancing interactions with kinase catalytic domains. The target compound lacks halogenation, suggesting a different binding mode .
  • Bulky substituents at position 2 (e.g., 1,3-dimethylpyrazole in 27d) improve selectivity but reduce solubility compared to the methyl group in the target compound .

Piperidine vs. Piperazine Derivatives :

  • The piperidin-4-yl group in the target compound provides a rigid, saturated ring system, whereas piperazine derivatives (e.g., 21h, 27d) introduce additional nitrogen atoms for hydrogen bonding and conformational flexibility .

Salt Forms and Solubility :

  • The dihydrochloride salt of the target compound offers superior aqueous solubility compared to neutral analogs like 6-bromo-2-(4-chlorophenyl)-imidazo[4,5-b]pyridine .

Biological Activity :

  • Compounds with extended side chains (e.g., triazole-piperazine in 27d) exhibit higher kinase inhibition potency but may suffer from off-target effects. The target compound’s simpler structure may favor pharmacokinetic properties .

Biological Activity

2-Methyl-3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine dihydrochloride is a heterocyclic compound that exhibits significant biological activity. The imidazo[4,5-b]pyridine core structure is known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula: C₁₂H₁₈Cl₂N₄
  • Molecular Weight: 289.20 g/mol
  • CAS Number: 2680615-93-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : The compound has been shown to inhibit IKKε and TBK1 kinases, which are involved in the NF-kB signaling pathway. This inhibition may contribute to its anti-inflammatory and anticancer properties.
  • Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazo[4,5-b]pyridine exhibit antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Activity Overview

Activity Type Description References
Anticancer Induces apoptosis in cancer cells; inhibits tumor growth through kinase inhibition.
Neuroprotective Inhibits cholinesterases; potential for Alzheimer's treatment.
Antimicrobial Effective against Staphylococcus aureus and other pathogens.
Anti-inflammatory Modulates NF-kB pathway; reduces inflammation in cellular models.

Anticancer Activity

In a study evaluating the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives, this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin. The mechanism was linked to the activation of apoptotic pathways through IKKβ inhibition, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Research has demonstrated that piperidine derivatives can enhance brain exposure and inhibit cholinesterases effectively. For instance, a derivative similar to 2-methyl-3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine showed improved cognitive function in animal models by reducing amyloid-beta aggregation and promoting neuroprotection against oxidative stress .

Antimicrobial Properties

A comparative study on the antimicrobial efficacy of various heterocyclic compounds found that derivatives of imidazo[4,5-b]pyridine had minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential. This positions the compound as a candidate for further development in antibiotic therapies .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine dihydrochloride?

  • Methodological Answer : Synthesis often involves multi-step heterocyclic chemistry. For analogous imidazo[4,5-b]pyridine derivatives, a common approach includes:

Condensation : Reacting substituted pyridine precursors with piperidine derivatives under controlled pH (e.g., using HCl as a catalyst).

Cyclization : Employing microwave-assisted or thermal cyclization to form the imidazo-pyridine core .

Salt Formation : Converting the free base to the dihydrochloride salt via HCl gas or aqueous HCl precipitation .
Key challenges include optimizing reaction time and temperature to minimize byproducts.

Q. How can researchers ensure purity and stability during synthesis and storage?

  • Methodological Answer :
  • Analytical Techniques : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and TLC (Thin-Layer Chromatography) on silica gel plates for purity assessment. Reference standards (e.g., USP/EP guidelines) should be employed for calibration .
  • Stability : Store the compound in airtight, light-protected containers at -20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing or dissolution.
  • Exposure Response :
  • Inhalation : Move to fresh air; monitor for respiratory distress .
  • Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .
  • Waste Disposal : Follow EPA guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can contradictions in pharmacological data across studies be systematically addressed?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from independent studies (e.g., receptor binding assays, IC₅₀ values) to identify outliers. Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity .
  • Mechanistic Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or assay interference .
  • Theoretical Alignment : Link discrepancies to differences in conceptual frameworks (e.g., receptor theory vs. allosteric modulation hypotheses) to refine hypotheses .

Q. What factorial design principles apply to optimizing reaction conditions for this compound?

  • Methodological Answer :
  • Design : Use a 2³ factorial design to test variables: temperature (25°C vs. 80°C), solvent (DMF vs. ethanol), and catalyst loading (1% vs. 5% Pd/C).
  • Analysis : Apply ANOVA to identify significant factors. For example, a study on similar imidazo-pyridines found solvent polarity significantly impacts yield (p < 0.05) .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .

Q. How can computational models (e.g., molecular dynamics) be integrated with experimental data to study binding mechanisms?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes). Validate with SPR (Surface Plasmon Resonance) data .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes. Compare with NMR-derived structural data .
  • AI-Driven Optimization : Implement machine learning (e.g., random forests) to prioritize synthesis pathways based on predicted yield and toxicity .

Data Contradiction Analysis Framework

Contradiction Source Resolution Strategy Example
Varied IC₅₀ Values Standardize assay protocols (e.g., cell line, incubation time)Discrepancies in kinase inhibition due to HEK293 vs. CHO cell models
Divergent Solubility Data Control solvent polarity and temperatureSolubility in DMSO vs. PBS (pH 7.4) affects bioavailability predictions
Theoretical Misalignment Reconcile with overarching frameworks (e.g., QSAR models)Disputed SAR trends resolved via 3D-QSAR alignment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.